5,11-dihydrodibenzo[b,e][1,4]thiazepine
Description
Properties
CAS No. |
3048-78-0 |
|---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.3g/mol |
IUPAC Name |
6,11-dihydrobenzo[c][1,5]benzothiazepine |
InChI |
InChI=1S/C13H11NS/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2 |
InChI Key |
JVWKQCOSIPNOKD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3S1 |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3S1 |
solubility |
6.8 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dithiosalicylic Acid Derivatives
A foundational approach involves the cyclization of dithiosalicylic acid precursors. While direct literature on the [b,e] isomer is limited, analogous methods for dibenzo-thiazepines suggest a two-step process:
-
Nitro Intermediate Formation : Reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous medium generates a nitro-substituted intermediate.
-
Reduction-Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by intramolecular cyclization in polar aprotic solvents (e.g., DMF) at 80–100°C to yield the thiazepine core.
Key Parameters :
Copper-Catalyzed C–S Bond Formation
Modern protocols employ transition-metal catalysis to construct the thiazepine ring. Copper(I) iodide (CuI) facilitates C–S coupling between ortho-halogenated benzothioamides and aryl bromides:
Optimized Conditions :
-
Ligand : 1,10-Phenanthroline enhances catalytic activity.
-
Temperature : 110°C for 24 hours.
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, flow chemistry systems enable scalable production:
-
Microreactor Design : Stainless-steel modules (0.5 mm diameter) maintain precise temperature control (±2°C).
-
Residence Time : 30 minutes at 120°C.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 8–12 h | 0.5 h |
| Yield (%) | 68–75 | 85–89 |
| Purity (%) | 95–98 | 98–99.5 |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Advanced Functionalization Strategies
Asymmetric Synthesis
Chiral derivatives are accessible via organocatalytic Mannich reactions:
Sulfur Oxidation Protocols
Controlled oxidation tailors electronic properties:
-
Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 50°C for 2 hours.
-
Sulfone Formation : m-CPBA (1.2 eq) in dichloromethane at 0°C.
Table 2: Oxidation Products and Yields
| Reagent | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | 78 | 97 |
| m-CPBA | Sulfone derivative | 85 | 98.5 |
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions
5,11-dihydrodibenzo[b,e][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties.
Substitution: Substitution reactions, particularly with heterocyclic substituents, can significantly impact the compound’s bioactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
5,11-dihydrodibenzo[b,e][1,4]thiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and cellular pathways.
Medicine: It is investigated for its potential in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents
Mechanism of Action
The mechanism of action of 5,11-dihydrodibenzo[b,e][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit calcium influx into cardiac and vascular smooth muscle during depolarization, similar to the action of diltiazem, a related benzothiazepine derivative . This inhibition can lead to various therapeutic effects, such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Saturation Status: Fully unsaturated analogs (e.g., dibenzo[b,f][1,4]thiazepin-11-one) exhibit rigidity, favoring interactions with CNS targets like serotonin and dopamine receptors .
Heteroatom Substitution : Replacing sulfur with oxygen (e.g., 5,11-dihydrodibenz[b,e][1,4]oxazepine) reduces electron density and lipophilicity, altering metabolic stability and target selectivity .
Functional Groups: 11-Keto Group: Critical in dibenzo[b,f][1,4]thiazepin-11-one for forming hydrogen bonds with receptors, as seen in quetiapine’s antipsychotic activity . Adamantylamino Groups: Enhance blood-brain barrier penetration in 10,11-dihydrodibenzo[b,f][1,4]thiazepine derivatives, making them potent CNS agents .
Key Observations:
- Nitrene Rearrangement : Unique to this compound, this method avoids toxic reagents but requires precise temperature control .
- Vilsmeier Reagent : Offers safer chlorination compared to thionyl chloride, improving scalability for 11-chloro derivatives .
- Piperazinyl Functionalization: Critical for antipsychotic activity but necessitates stringent purification to eliminate impurities like desethanol quetiapine .
Pharmacological Profiles
Key Observations:
- Receptor Selectivity: this compound’s partial saturation may reduce affinity for monoamine receptors compared to quetiapine but improve anti-inflammatory efficacy .
- Potency: Adamantylamino-substituted dihydrothiazepines exhibit nanomolar affinity for D2 receptors, surpassing older antipsychotics in selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
